molecular formula C2H6OS B12642721 Ethylsulfenate CAS No. 110527-09-8

Ethylsulfenate

Cat. No.: B12642721
CAS No.: 110527-09-8
M. Wt: 78.14 g/mol
InChI Key: HRKZEUPYFXLVQW-UHFFFAOYSA-N
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Description

Ethylsulfenate is an organosulfur compound that contains a sulfenate functional group It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylsulfenate can be synthesized through several methods. One common approach involves the reaction of ethyl alcohol with sulfur-containing reagents under controlled conditions. For instance, ethyl alcohol can react with sulfur dichloride in the presence of a base to form this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale reactors where ethyl alcohol and sulfur dichloride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Key Parameters:

  • Catalysts: Boron trifluoride (BF₃) enhances reaction efficiency under mild conditions (10–60 atm pressure) .

  • Temperature: Optimal range: −20°C to 80°C. Higher temperatures risk alkene polymerization .

  • Molar Ratios:

    • Ethylene-to-sulfonic acid: 0.5–3.0 mol/mol (preferred: 0.9–1.2 mol/mol) .

    • BF₃-to-sulfonic acid: 0.01–0.5 mol/mol .

Stability and Degradation

Sulfonate esters are sensitive to hydrolysis and solvolysis:

Hydrolysis:

Reaction:
RSO3R’+H2ORSO3H+R’OH\text{RSO}_3\text{R'} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{R'OH}

  • Rate Constants: Hydrolysis rates depend on pH and temperature. For ethyl methanesulfonate (EMS):

    • khydrolysis=1.44×105s1k_{\text{hydrolysis}} = 1.44 \times 10^{-5} \, \text{s}^{-1} at 70°C .

    • Activation energy (EaE_a): ~80 kJ/mol .

Alcoholysis:

In anhydrous alcohols, sulfonate esters undergo reversible alcoholysis:
RSO3R’+R”OHRSO3R”+R’OH\text{RSO}_3\text{R'} + \text{R''OH} \leftrightarrow \text{RSO}_3\text{R''} + \text{R'OH}

  • Equilibrium: Favored by excess alcohol and low water content .

Alkaline Hydrolysis:

Proceeds via a concerted mechanism with partial bond formation/cleavage in the transition state :

  • Brønsted Plot: Linear correlation (βlg=0.25\beta_{\text{lg}} = -0.25) suggests early transition state with minimal leaving group bond cleavage .

  • Leaving Group Ability: Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis .

Solvent Effects:

  • Water Content: Even 5% water reduces EMS formation by ~5-fold at 70°C .

  • Base Addition: Excess base (e.g., 2,6-lutidine) suppresses ester formation by deprotonating intermediates .

Mutagenic and Carcinogenic Activity

  • Ethyl Methanesulfonate (EMS):

    • Induces G:C → A:T transitions via guanine alkylation .

    • Mutation rate: 5×1045 \times 10^{-4} to 5×1025 \times 10^{-2} per gene .

Analytical Data for Ethyl Methanesulfonate

PropertyValueSource
Melting Point <25°C
Boiling Point 85–86°C (10 mmHg)
Density 1.206 g/mL (20°C)
Vapor Pressure 0.27 hPa (25°C)
Water Solubility Miscible

Scientific Research Applications

Applications in Organic Chemistry

1. Organic Synthesis:
Ethylsulfenate serves as a versatile reagent in organic chemistry. It is used for the synthesis of various sulfur-containing compounds, including sulfonamides and thiazole derivatives. The reactivity of this compound allows for the introduction of sulfur functionalities into organic molecules, which can enhance their biological activity.

2. Case Study: Synthesis of Thiazole Derivatives
A study demonstrated the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives using this compound as a key intermediate. The resulting compounds exhibited significant antimicrobial activity against various bacterial strains, indicating the potential for developing new antibiotics .

Pharmacological Applications

1. Biomarker for Alcohol Consumption:
Research indicates that this compound accumulates in hair following chronic alcohol intake, suggesting its potential as a biomarker for monitoring alcohol consumption . This application is particularly relevant in clinical settings for assessing alcohol-related disorders.

2. Mutagenicity Studies:
Compounds structurally related to this compound have been implicated in mutagenic and carcinogenic activities. Understanding these interactions is crucial for evaluating the safety and biological effects of sulfur-containing compounds . this compound's role in mutagenesis highlights its importance in genetic research and toxicology.

Applications in Materials Science

This compound is also explored in materials science for its potential use as a precursor to develop functional materials with specific properties. Its reactivity can be harnessed to create polymers or coatings that exhibit enhanced durability or unique chemical characteristics.

Data Table: Summary of this compound Applications

Application AreaSpecific UseRelevant Findings
Organic SynthesisIntermediate for sulfur-containing compoundsEffective in synthesizing thiazole derivatives
PharmacologyBiomarker for alcohol consumptionAccumulates in hair; potential for clinical monitoring
ToxicologyStudy of mutagenic propertiesImplicated in mutagenicity; important for safety assessments
Materials SciencePrecursor for functional materialsPotential for developing durable polymers

Mechanism of Action

The mechanism by which ethylsulfenate exerts its effects involves the interaction of the sulfenate group with various molecular targets. The sulfur atom in this compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Ethylsulfenate can be compared with other similar compounds such as:

    Mthis compound: Similar in structure but contains a methyl group instead of an ethyl group.

    Ethylsulfonate: An oxidized form of this compound with a sulfonate group.

    Ethylthiol: A reduced form of this compound with a thiol group.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the sulfenate functional group. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

Ethylsulfenate (C3_3H6_6OS) is an organosulfur compound with significant biological activity, particularly in pharmacology and toxicology. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic effects, supported by research findings and case studies.

This compound is characterized by the presence of a sulfenate group, which is known for its nucleophilic properties. Its structure allows it to participate in various chemical reactions, including alkylation and oxidation processes. The compound can be synthesized through several methods, including the reaction of ethyl iodide with sodium sulfide or via sulfenyl chloride intermediates.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted on rhizospheric fungi revealed that extracts containing this compound showed significant antibacterial and antifungal activities.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Staphylococcus aureus200.3 mg/mL
Candida albicans180.4 mg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies using human breast adenocarcinoma cell lines (MCF-7) showed that this compound induced apoptosis in cancer cells.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 102 μg/mL.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound resulted in a significant percentage of early and late apoptotic cells, demonstrating its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nucleophilic Attack : this compound can act as a nucleophile, reacting with electrophiles in cellular environments.
  • Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains. The results indicated that it effectively inhibited bacterial growth, supporting its use as a potential antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

A series of experiments were conducted on MCF-7 cells treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, highlighting its effectiveness as an anticancer compound.

Properties

CAS No.

110527-09-8

Molecular Formula

C2H6OS

Molecular Weight

78.14 g/mol

IUPAC Name

hydroxysulfanylethane

InChI

InChI=1S/C2H6OS/c1-2-4-3/h3H,2H2,1H3

InChI Key

HRKZEUPYFXLVQW-UHFFFAOYSA-N

Canonical SMILES

CCSO

Origin of Product

United States

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